molecular formula C12H15N3O2 B14872369 3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione

3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B14872369
M. Wt: 233.27 g/mol
InChI Key: OJQQPBYFJZIZLL-UHFFFAOYSA-N
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Description

3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione typically involves the reaction of 4-(dimethylamino)aniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolidine-2,5-dione ring . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid derivative, while reduction can produce an amine derivative .

Mechanism of Action

The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential biological activities compared to simpler analogs .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione

InChI

InChI=1S/C12H15N3O2/c1-15(2)9-5-3-8(4-6-9)13-10-7-11(16)14-12(10)17/h3-6,10,13H,7H2,1-2H3,(H,14,16,17)

InChI Key

OJQQPBYFJZIZLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)NC2=O

Origin of Product

United States

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